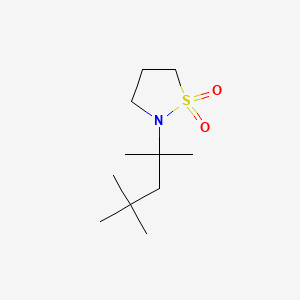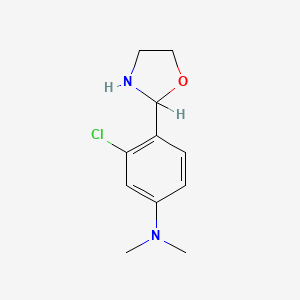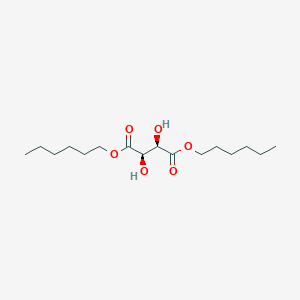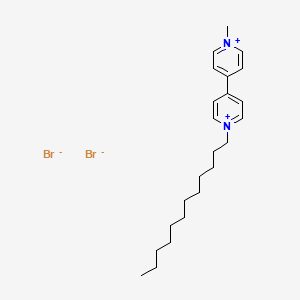
3,5-Dimethyl-1-phenylhexane-3-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-phenylhexane-3-peroxol is an organic peroxide compound with the molecular formula C14H22O2. It is characterized by the presence of a peroxide functional group (-O-O-) attached to a hexane backbone, which is substituted with methyl groups at the 3rd and 5th positions and a phenyl group at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-phenylhexane-3-peroxol typically involves the following steps:
Formation of the Hexane Backbone: The hexane backbone can be synthesized through a series of alkylation reactions, starting from simpler hydrocarbons.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Peroxide Group: The peroxide group is introduced through the reaction of the hexane derivative with hydrogen peroxide (H2O2) under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-phenylhexane-3-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The methyl and phenyl groups can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-phenylhexane-3-peroxol has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential as a therapeutic agent for conditions involving oxidative damage is ongoing.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-phenylhexane-3-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1-hexyn-3-ol: This compound shares a similar hexane backbone but lacks the peroxide group.
3,5-Dimethyl-1-phenyl-1-hexen-3-ol: Similar in structure but contains a double bond instead of a peroxide group.
3,5-Dimethyl-1-hexen-3-ol: Another related compound with a similar backbone but different functional groups
Uniqueness
This sets it apart from other similar compounds that lack this functional group .
Eigenschaften
CAS-Nummer |
78484-93-2 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
(3-hydroperoxy-3,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-12(2)11-14(3,16-15)10-9-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3 |
InChI-Schlüssel |
AIUYYYOOIBPDMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(CCC1=CC=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)




![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)



![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
